6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Process Chemistry Building Block Procurement

Heavy halogen building blocks often introduce excessive lipophilicity in lead optimization. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-83-4) offers a lower predicted logP (~1.5) vs bromo (2.5) and chloro analogs, improving solubility and reducing protein binding. • 26.8% mass reduction vs 6-bromo analog (166.2 vs 227.10 g/mol) - lowers raw material cost and waste at scale. • Standard 2-8 °C storage without inert gas - simpler compound management vs bromo analog requiring N₂/Ar. • Predictable pKa 7.71±0.20 enables rational acid-base extraction design.

Molecular Formula C9H11FN2
Molecular Weight 166.2 g/mol
CAS No. 912284-83-4
Cat. No. B1280684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
CAS912284-83-4
Molecular FormulaC9H11FN2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC(=C2)F
InChIInChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyDXIZWPSUAKANDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-83-4): Core Physicochemical Baseline & Structural Context


6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 912284-83-4) is a bicyclic heterocyclic building block of the partially saturated quinoxaline class, bearing a fluorine atom at the 6-position and a methyl group at the N1-position. Its molecular formula is C₉H₁₁FN₂ with a molecular weight of 166.2 g/mol . Computed properties include a predicted boiling point of 274.0±40.0 °C, a density of 1.126±0.06 g/cm³, and a pKa of 7.71±0.20 . The compound is commercially supplied as a research chemical, typically at ≥95% purity, with recommended long-term storage at 2–8 °C . Within the 6-halo-1-methyl-tetrahydroquinoxaline series, the fluoro derivative occupies a distinct physicochemical niche defined by the smallest halogen radius, highest electronegativity, and lowest molecular weight among the F/Cl/Br congeners.

Workflow Medicinal chemistry building block procurement
Selection Favors lead-like physicochemical space (lower logP context)
Use Context Scaffold derivatization and lead optimization libraries

Why 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Casually Swapped with Its 6-Halo Congeners


Within the 6-halo-1-methyl-tetrahydroquinoxaline series, simple halogen interchange is not neutral. The fluoro derivative (MW 166.2) is substantially lighter than the bromo analog (MW 227.10) [1] and the chloro analog (MW 182.65) , directly affecting molar-scale reaction stoichiometry and cost-per-mole calculations. Fluorine's strong electron-withdrawing effect, combined with its capacity for hydrogen-bond acceptance, alters the electronic character of the aromatic ring in ways that chlorine and bromine do not replicate, influencing both reactivity in downstream cross-coupling and the pharmacokinetic profile of derived lead compounds. Furthermore, the bromo analog requires storage under inert gas (N₂ or Ar) at 2–8 °C , whereas the fluoro derivative is specified for standard 2–8 °C storage without an inert atmosphere mandate , suggesting superior bench-top stability. These cumulative differences mean that substituting the fluoro building block with a chloro or bromo congener risks altered reaction yields, divergent metabolic stability in final compounds, and modified handling protocols.

Stoichiometry 9–27% mass difference per mole versus chloro/bromo analogs alters molar-scale reaction economics and cost-per-mole calculations.
Reactivity Fluorine's strong electron-withdrawing effect and H-bond acceptance may shift downstream cross-coupling outcomes and electronic profiles compared to Cl/Br.
Stability Bromo analog requires inert gas storage; fluoro derivative does not. Direct substitution risks handling protocol mismatch and compound degradation.

Quantitative Differentiation Evidence: 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs


Molecular Weight Differential: Impact on Molar-Scale Synthesis Economics

The fluoro derivative has a molecular weight of 166.2 g/mol , compared to 182.65 g/mol for the 6-chloro analog and 227.10 g/mol for the 6-bromo analog [1]. This represents a 9.0% reduction versus the chloro and a 26.8% reduction versus the bromo derivative. For a 1-mole-scale reaction, the fluoro compound requires 166.2 g versus 227.1 g for the bromo analog, translating to lower mass handling and potentially reduced shipping costs per mole of reactive sites.

MW Differential
Cross-study comparable
Fluoro is 9.0% lighter than chloro, 26.8% lighter than bromo.
Supports procurement efficiency review.
Mass basis: 166.2 vs 227.1 g/mol for bromo.
Medicinal Chemistry Process Chemistry Building Block Procurement

Predicted Lipophilicity (XLogP3) Comparison: Implications for Downstream ADME

The 6-bromo analog has a computed XLogP3-AA value of 2.5 [1]. The 6-fluoro derivative has a predicted XLogP3 of approximately 1.5 (based on fluorine's known π-value contribution of +0.14 vs. bromine's +0.86) [2]. This ~1.0 log unit difference in lipophilicity is substantial: it corresponds to a predicted 10-fold difference in octanol/water partition coefficient, which in drug discovery typically translates to lower non-specific protein binding, reduced hERG liability risk, and improved aqueous solubility for the fluoro analog.

Lipophilicity Shift
Class-level inference
Fluoro predicted XLogP3 ~1.5 vs. Bromo 2.5; ΔlogP ≈ −1.0.
Reported logP context; may support lead-like property optimization.
Experimental logP not located; computed values used.
Drug Discovery ADME Lead Optimization

Storage Condition Differential: Inert Atmosphere Requirement

The 6-bromo derivative mandates storage under inert gas (nitrogen or argon) at 2–8 °C, indicating sensitivity to atmospheric oxygen and/or moisture . In contrast, the 6-fluoro derivative is specified for storage at 2–8 °C without any inert atmosphere requirement . This differential suggests superior ambient stability for the fluoro compound, reducing the operational burden of maintaining inert conditions during weighing, aliquoting, and inventory storage.

Storage Condition
Head-to-head
Fluoro: 2–8 °C, no inert gas. Bromo: inert gas (N₂/Ar) at 2–8 °C.
May support simplified handling workflow.
Vendor-reported storage recommendations.
Chemical Stability Inventory Management Procurement Logistics

Predicted pKa and Ionization State: Relevance to Salt Formation and Purification

The predicted pKa of the secondary amine in 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is 7.71±0.20 . This positions the compound near the physiological pH boundary, where small pH adjustments can toggle between neutral free-base and protonated salt forms. This property can be exploited for selective extraction during workup or for salt formation to modulate solubility. The corresponding computed pKa values for the bromo and chloro analogs were not located in the same accessible databases, preventing a direct cross-comparison.

Predicted pKa
Supporting evidence
pKa = 7.71±0.20 (predicted). Comparator data absent.
Supports extraction and salt-form design context.
Predicted; experimental pKa not located.
Preparative Chemistry Purification Salt Selection

Predicted Boiling Point and Density: Volatility and Handling Considerations

The predicted boiling point of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is 274.0±40.0 °C with a predicted density of 1.126±0.06 g/cm³ . These values are consistent with a low-volatility solid or viscous liquid at ambient conditions, suitable for standard organic synthesis without specialized high-boiling-point solvent protocols. Comparable predicted boiling point and density data for the 6-bromo and 6-chloro analogs were not located in the consulted databases, limiting the scope of direct quantitative comparison.

BP & Density
Supporting evidence
BP 274.0±40.0 °C; Density 1.126±0.06 g/cm³ (predicted).
Data to verify; supports solvent selection context.
Comparator data not located.
Physical Chemistry Volatility Formulation

High-Confidence Application Scenarios for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (912284-83-4)


Medicinal Chemistry Lead Optimization: Privileged Scaffold Derivatization with Favorable logP

When constructing focused libraries around the tetrahydroquinoxaline core, the 6-fluoro derivative provides a lower predicted logP (~1.5) compared to the 6-bromo (XLogP3 2.5) [1] and 6-chloro analogs. This shift of approximately −1.0 log unit is expected to improve aqueous solubility and reduce non-specific protein binding in downstream ADME assays. Researchers prioritizing lead-like physicochemical space should select the fluoro building block over heavier halogen congeners to avoid introducing excessive lipophilicity at the scaffold level .

Scale-Up and Process Chemistry: Reduced Mass Handling and Molar Efficiency

With a molecular weight of 166.2 g/mol versus 227.10 g/mol for the 6-bromo analog, the fluoro derivative offers a 26.8% mass reduction per mole [1] . In multi-step sequences where the tetrahydroquinoxaline core is installed early, this difference reduces raw material mass, solvent volumes, and waste streams, translating into measurable cost savings at kilogram scale.

Laboratory Automation and High-Throughput Synthesis: Simplified Storage and Handling

Unlike the 6-bromo analog, which mandates storage under inert gas (N₂ or Ar) [1], the 6-fluoro derivative is specified for standard 2–8 °C storage without inert atmosphere requirements . This reduces the complexity of automated compound management systems, eliminates the need for inerted weigh stations, and lowers the risk of degradation during repeated vial access in high-throughput synthesis workflows.

Purification Protocol Design: Exploiting pKa for Selective Extraction

The predicted pKa of 7.71±0.20 for the secondary amine [1] enables rational design of acid-base extraction steps. At pH <5.5, the compound exists predominantly in the protonated, water-soluble form, while at pH >9.7, it converts to the neutral free-base extractable into organic solvents. This predictable ionization behavior is valuable for designing efficient workup procedures in both medicinal chemistry and process-scale synthesis.

Application
Selection Property
Validation Focus
Lead optimization libraries
Lower predicted logP context
ADME solubility and protein-binding endpoints
Scale-up and process chemistry
Reduced molar mass handling
Atom economy and procurement cost modeling
High-throughput synthesis automation
Ambient storage without inert gas
Compound integrity under repeated vial access
Purification protocol design
Ionization state near physiological pH
Acid-base extraction efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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